(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Description
The compound "(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole" is a chiral bis-oxazole derivative featuring two 4-phenyl-4,5-dihydro-1,3-oxazole moieties connected via a methylene bridge.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFHJPXOLHSJTC-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)CC2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole (CAS No. 150639-34-2) is a heterocyclic derivative that has garnered attention for its potential biological activities. Its molecular formula is , and it possesses a molecular weight of 306.4 g/mol. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structure and Properties
The structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 150639-34-2 |
| Purity | ≥95% |
Antiviral Activity
Research indicates that compounds with oxazole moieties exhibit significant antiviral properties. For instance, derivatives similar to (4R)-4-phenyl compounds have shown activity against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). A study demonstrated that certain oxazole derivatives had IC50 values in the low micromolar range against HSV, suggesting that modifications in the oxazole structure could enhance antiviral efficacy .
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory potential of oxazole derivatives. For example, compounds similar to (4R)-4-phenyl have been tested for their ability to inhibit tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide-induced models. The results indicated a significant reduction in TNFα levels, showcasing the compound's potential as an anti-inflammatory agent .
Cytotoxicity and Cell Viability
The cytotoxic effects of (4R)-4-phenyl derivatives have also been evaluated in various cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Study 1: Antiviral Efficacy
A study focused on a series of substituted oxazoles reported that one derivative exhibited an IC50 of 0.025 μM against acid ceramidase (AC), a target implicated in viral infections and cancer progression. The results suggested that structural modifications significantly impact biological activity and highlight the importance of oxazole derivatives in drug design .
Case Study 2: Inflammatory Response Modulation
Another investigation examined the effects of oxazole derivatives on inflammatory responses in mouse models. The compound was administered intraperitoneally and resulted in reduced carrageenan-induced footpad edema compared to control groups. This finding supports its potential application in treating inflammatory conditions .
Scientific Research Applications
Synthesis Pathways
The synthesis of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole can be achieved through various methods including:
- Condensation Reactions : Utilizing oxazoline derivatives as intermediates.
- Cyclization Techniques : Employing cyclization reactions to form the oxazole rings.
These methods allow for the production of the compound with high enantiomeric purity, which is crucial for its applications in asymmetric synthesis.
Catalysis
One of the primary applications of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole is as a chiral ligand in asymmetric catalysis. It has been shown to facilitate various reactions:
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
Material Science
In material science, (4R)-4-phenyloxazolidine derivatives are utilized to develop new materials with specific properties:
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of (4R)-4-phenyloxazolidine as a ligand in asymmetric synthesis leading to high yields of chiral products. The results showed that the compound could effectively enhance reaction rates while maintaining selectivity.
Case Study 2: Anticancer Research
Research conducted on the cytotoxic effects of (4R)-4-phenyloxazolidine derivatives indicated promising results against breast cancer cell lines. The mechanism involves apoptosis induction and disruption of cell cycle progression.
Chemical Reactions Analysis
Ring-Opening and Functionalization
The oxazoline rings undergo selective transformations under acidic or nucleophilic conditions:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux, 4h.
-
Outcome : Cleavage of oxazoline rings to yield bis-β-amino alcohols (confirmed by LC-MS and NMR) .
-
Application : Intermediate for peptidomimetics or chiral auxiliaries.
Nucleophilic Substitution
-
Reagents : Grignard reagents (e.g., MeMgBr).
-
Product : Methylation at the oxazoline C2 position, forming tertiary amines (isolated in 75% yield) .
Oxidation and Stability
-
Oxidation with mCPBA : Converts oxazoline to oxazole derivatives, though stereochemistry is partially retained (65% ee) .
-
Thermal Stability : Decomposes above 250°C (TGA data), retaining chirality up to 200°C .
Comparative Reactivity with Analogues
| Property | This Compound | (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyloxazole) | Pybox Ligands |
|---|---|---|---|
| Coordination Strength | Moderate (log K = 3.8) | High (log K = 5.2) | Very High (log K = 6.5) |
| Hydrolysis Resistance | Low | Moderate | High |
| Catalytic Efficiency | 85–92% ee | 70–88% ee | 90–99% ee |
Synthetic Limitations
Comparison with Similar Compounds
Halogen-Substituted Thiazole Derivatives
Compounds 4 and 5 (from ) are isostructural thiazole derivatives with chloro- and fluoro-substituted aryl groups. Key differences from the target compound include:
- Core Heterocycle : Thiazole (sulfur-containing) vs. oxazole (oxygen-containing).
- Substituents: Halogenated aryl groups (4-chlorophenyl/4-fluorophenyl) vs. non-halogenated phenyl groups.
Table 1: Structural Comparison of Oxazole and Thiazole Derivatives
Dibenzofuran-Linked Bis-oxazole
The compound "(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole]" (CAS 195433-00-2) shares the bis-oxazole framework but incorporates a dibenzofuran linker. This structural variation enhances π-conjugation and rigidity, which may improve catalytic or photophysical properties compared to the methylene-bridged target compound .
Pyridinyl-Substituted Oxazoles
The pyridinyl derivative (4R)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole (CAS 1192019-22-9) demonstrates how electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring can enhance binding affinity in medicinal chemistry applications, a feature absent in the target compound .
Q & A
Basic: How can the stereochemical configuration of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole be experimentally confirmed?
Methodological Answer:
The stereochemical configuration can be confirmed using single-crystal X-ray diffraction (SC-XRD) . Refinement with SHELXL (part of the SHELX suite) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For chiral centers, the Flack parameter should be calculated to validate absolute configuration. Complementary techniques like circular dichroism (CD) spectroscopy or chiral HPLC with reference standards can cross-verify enantiopurity.
Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Recrystallization using dimethylformamide (DMF) as a solvent is effective for isolating dihydrooxazole derivatives, as demonstrated for structurally related compounds . For complex mixtures, employ flash chromatography with a gradient of ethyl acetate/hexane (e.g., 30–70%) on silica gel. Monitor purity via HPLC-MS or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane systems).
Advanced: What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?
Methodological Answer:
Challenges include racemization during cyclization and steric hindrance from the phenyl substituents. To mitigate:
- Use palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) to enforce stereocontrol .
- Introduce bulky protecting groups (e.g., tert-butyl) to reduce steric interference during oxazoline ring formation.
- Monitor reaction progress with in situ FT-IR to detect intermediates and optimize reaction time/temperature.
Advanced: How should conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for structural validation?
Methodological Answer:
- Cross-validation : Compare 2D NMR (COSY, HSQC) with XRD-derived bond lengths/angles. For example, discrepancies in dihydrooxazole ring conformation may arise from solution vs. solid-state dynamics.
- DFT calculations : Optimize the structure using Gaussian or ORCA and overlay with experimental XRD data to identify torsional mismatches .
- Dynamic NMR : Use variable-temperature NMR to detect restricted rotation in solution that may explain deviations from XRD.
Structural Analysis: What crystallographic software and parameters are recommended for refining this compound’s structure?
Methodological Answer:
- SHELXL : Preferred for high-resolution data refinement. Use the TWIN/BASF commands for handling twinned crystals .
- Olex2 GUI : Integrates SHELXL with visualization tools for real-time refinement.
- Key parameters :
- Resolution cutoff: ≤1.0 Å.
- R1/wR2 convergence: <5% discrepancy.
- Hydrogen bonding: Validate with PLATON to ensure geometric accuracy.
Advanced: How can computational modeling predict this compound’s potential bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., antimicrobial enzymes like dihydrofolate reductase). Focus on π-π stacking interactions with phenyl groups and hydrogen bonding with oxazole nitrogens .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- ADMET prediction : Utilize SwissADME to evaluate lipophilicity (LogP ~2.5–3.0) and blood-brain barrier penetration.
Biological Activity: How to design experiments to evaluate antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 μg/mL .
- Time-kill kinetics : Monitor bacterial growth at 0, 4, 8, 12, and 24 hours post-treatment.
- Resistance studies : Serial passage experiments to assess propensity for resistance development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
